molecular formula C9H8N2S2 B1301850 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol CAS No. 306281-11-8

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol

Cat. No.: B1301850
CAS No.: 306281-11-8
M. Wt: 208.3 g/mol
InChI Key: UZIFVIYMKOHMQD-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct reactivity and applications in various fields of research .

Properties

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIFVIYMKOHMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364508
Record name 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306281-11-8
Record name 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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